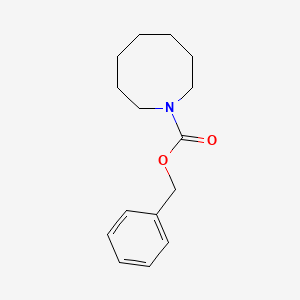

Benzyl azocane-1-carboxylate

Description

Benzyl azocane-1-carboxylate is a synthetic organic compound featuring an eight-membered azocane ring (a saturated heterocycle with one nitrogen atom) esterified with a benzyl group at the 1-position. This structure distinguishes it from simpler benzoate esters (e.g., benzyl benzoate) by incorporating a nitrogen-containing macrocycle, which may influence its physicochemical properties, biological activity, and applications.

Properties

IUPAC Name |

benzyl azocane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c17-15(16-11-7-2-1-3-8-12-16)18-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUDWYCXNLQYEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl azocane-1-carboxylate typically involves the reaction of azocane with benzyl chloroformate under basic conditions. The reaction proceeds as follows:

- Azocane is dissolved in an appropriate solvent such as dichloromethane.

- Benzyl chloroformate is added dropwise to the solution.

- The reaction mixture is stirred at room temperature for several hours.

- The product is then purified by column chromatography to obtain this compound in high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Hydrolysis of the Benzyl Ester

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield azocane-1-carboxylic acid.

Conditions :

-

Acidic Hydrolysis : Concentrated HCl (aq) at reflux (110°C, 12–24 h).

-

Basic Hydrolysis : NaOH (aq) or LiOH in THF/H₂O at room temperature.

Mechanism :

-

Nucleophilic attack by water (acidic) or hydroxide (basic) at the carbonyl carbon.

-

Cleavage of the ester bond, releasing benzyl alcohol and the carboxylic acid.

Example :

Benzyl azocane-1-carboxylate → Azocane-1-carboxylic acid + Benzyl alcohol.

Transesterification

The benzyl ester can undergo transesterification with alcohols to form new esters.

Conditions :

-

Catalyzed by acid (H₂SO₄) or base (NaOR′) in the presence of excess R′OH (e.g., methanol, ethanol).

Mechanism :

-

Protonation of the carbonyl oxygen (acid) or deprotonation of the alcohol (base).

-

Nucleophilic substitution at the ester carbonyl, yielding a new ester.

Example :

this compound + Methanol → Methyl azocane-1-carboxylate + Benzyl alcohol.

Nucleophilic Reactions at the Carbonyl Group

The electrophilic carbonyl carbon reacts with nucleophiles such as amines or Grignard reagents.

Aminolysis

Conditions :

-

Primary or secondary amines (e.g., NH₃, MeNH₂) in polar aprotic solvents (e.g., DMF) at 25–60°C.

Product :

Azocane-1-carboxamide derivatives.

Grignard Addition

Conditions :

-

Grignard reagents (e.g., CH₃MgBr) in anhydrous THF or Et₂O at 0°C → room temperature.

Product :

Tertiary alcohols after quenching with H₂O.

Oxidation of the Benzylic Position

The benzylic C–H bond (adjacent to the aromatic ring) is susceptible to oxidation.

Conditions :

-

KMnO₄/H₂SO₄ : Oxidizes benzylic C–H to a ketone or carboxylic acid, depending on substrate structure .

Example :

this compound → 3-Oxoazocane-1-carboxylic acid (if oxidation occurs at C3) .

Mechanism :

-

Homolytic cleavage of the benzylic C–H bond generates a benzylic radical.

-

Further oxidation forms a carbocation, which reacts with water or undergoes further oxidation .

Functionalization of the Azocane Ring

The nitrogen in the azocane ring can participate in alkylation or acylation reactions.

Conditions :

-

Alkylation : Alkyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃).

-

Acylation : Acetyl chloride or anhydrides in pyridine.

Products :

-

N-Alkyl or N-acyl azocane-1-carboxylate derivatives.

Stability and Reactivity Considerations

-

pH Sensitivity : Hydrolysis accelerates under strongly acidic or basic conditions.

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and benzyl derivatives.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactions.

Scientific Research Applications

Benzyl azocane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Mechanism of Action

The mechanism of action of benzyl azocane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The provided evidence highlights key differences between benzyl azocane-1-carboxylate and its benzoate-based counterparts:

Table 1: Structural Comparison

| Compound | Core Structure | Functional Groups | CAS # |

|---|---|---|---|

| This compound | Azocane ring + benzyl ester | N-heterocycle, ester | Not listed |

| Benzyl benzoate | Benzene + aliphatic ester | Aromatic ester | 120-51-4* |

| Methyl benzoate | Benzene + methyl ester | Aliphatic ester | 93-58-3 |

| Isopropyl benzoate | Benzene + branched ester | Branched aliphatic ester | 939-48-0 |

Key Observations:

Pharmacological and Therapeutic Profiles

demonstrates BB’s superior efficacy (87% cure rate) compared to permethrin (27%) in treating scabies, attributed to its direct parasiticidal activity and low resistance development . By contrast, this compound’s macrocyclic structure might confer distinct pharmacokinetic properties, such as prolonged half-life or tissue penetration, though this remains speculative without direct data.

Table 2: Pharmacological Comparison (Based on )

| Parameter | Benzyl Benzoate (BB) | Permethrin |

|---|---|---|

| Cure Rate (Scabies) | 87% | 27% |

| Adverse Effects | 24% (burning sensation) | Well-tolerated |

| Mechanism of Action | Disrupts mite nervous system | Sodium channel modulator |

Biological Activity

Benzyl azocane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an azocane ring and a benzyl group, which contribute to its unique chemical properties. The molecular structure can be represented as follows:

This compound can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity and applications in drug development.

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. These interactions may lead to the modulation of enzyme activity or receptor engagement, which can result in various therapeutic effects. Notably, the compound has shown potential in:

- Inhibition of Enzymes : It may inhibit key enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Modulation : The compound could interact with receptors that regulate cell signaling pathways, thereby affecting cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

- Bacteria : The compound has shown inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Fungi : It has also been tested against fungal strains, showing potential as an antifungal agent.

The minimum inhibitory concentration (MIC) values obtained from these studies suggest that this compound could be developed into a therapeutic agent for treating infections caused by resistant microorganisms.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Key findings include:

- Cell Line Studies : The compound has demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The IC50 values indicate effective concentrations at which cell viability is significantly reduced.

- Mechanistic Insights : Investigations into the mechanism of action reveal that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

These findings highlight the compound's potential as a lead structure for developing new antimicrobial and anticancer agents.

Q & A

Q. What are the recommended synthetic routes for benzyl azocane-1-carboxylate, and how can reaction progress be monitored experimentally?

this compound (C₁₅H₂₁NO₂, CAS 1853061-35-4) is typically synthesized via carbodiimide-mediated coupling between azocane-1-carboxylic acid and benzyl alcohol derivatives. Key steps include:

- Activation of the carboxyl group : Use of reagents like EDCI or DCC to form an active ester intermediate.

- Nucleophilic substitution : Reaction with benzyl alcohol under inert conditions.

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to track the disappearance of starting materials .

- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients.

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the azocane ring (e.g., δ 1.4–2.1 ppm for cyclic amines) and benzyl ester moiety (δ 5.1–5.3 ppm for CH₂).

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (theoretical [M+H]⁺ = 248.1751).

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester linkage) .

Advanced Research Questions

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., compare with related esters like benzyl benzoate, which decomposes at ~323°C ).

- pH-dependent hydrolysis : Conduct kinetic studies in buffered solutions (pH 2–12) at 25–60°C. Monitor ester bond cleavage via HPLC, referencing benzylamine hydrochloride (CAS 3287-99-8) as a potential hydrolysis byproduct .

- Solubility profiling : Measure solubility in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane) to inform formulation strategies .

Q. How should researchers address contradictions in reported physicochemical data for this compound derivatives?

- Reproducibility checks : Validate melting points (mp) and purity using DSC and HPLC. For example, discrepancies in mp for benzylamine hydrochloride (reported mp 259–264°C ) may arise from hygroscopicity or impurities.

- Cross-reference spectral libraries : Compare NMR/MS data with structurally analogous compounds (e.g., 4-benzylmorpholine-3-carboxylic acid, CAS 1219426-63-7 ).

- Computational validation : Use density functional theory (DFT) to predict vibrational spectra and compare with experimental IR .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?

- Molecular docking : Simulate interactions with enzymes (e.g., esterases) using software like AutoDock Vina.

- Quantum mechanical modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.

- Kinetic simulations : Apply Arrhenius equations to model hydrolysis rates, referencing enzymatic benzyl acetate synthesis (e.g., optimized conditions in ).

Q. How can enzyme-catalyzed modifications of this compound be optimized for biocatalytic applications?

- Enzyme screening : Test lipases (e.g., Candida antarctica Lipase B) for transesterification or hydrolysis activity.

- Parameter optimization : Use response surface methodology (RSM) to adjust variables like temperature (30–60°C), solvent polarity, and enzyme loading.

- Kinetic analysis : Fit time-course data to Michaelis-Menten models to determine and , as demonstrated in benzyl alcohol conversion studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.